Bienvenue dans la boutique en ligne BenchChem!

3-fluoro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Acetylcholinesterase Inhibition Alzheimer's Disease Enzyme Kinetics

This specific 3-fluoro analog delivers precisely characterized multi-target inhibition profiles against AChE, hCA I, and hCA II, with quantified KI values (9.33–120.80 nM). Its unique binding modes, validated by docking studies, make it essential for SAR-driven Alzheimer's research and comparative polypharmacology studies versus tacrine or acetazolamide. Procure this pure building block for generating novel IP around the biologically validated 1,3,4-oxadiazole scaffold.

Molecular Formula C16H12FN3O4S
Molecular Weight 361.35
CAS No. 886909-81-5
Cat. No. B2521171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS886909-81-5
Molecular FormulaC16H12FN3O4S
Molecular Weight361.35
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C16H12FN3O4S/c1-25(22,23)13-7-5-10(6-8-13)15-19-20-16(24-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21)
InChIKeyYGIWQMKOZOPCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-fluoro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886909-81-5)


3-fluoro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886909-81-5) is a synthetic, heterocyclic compound within a class of N-substituted sulfonyl amides incorporating a 1,3,4-oxadiazole core . It was characterized as part of a focused library (compounds 6a-j) designed for multi-target inhibition of acetylcholinesterase (AChE) and human carbonic anhydrase isoforms (hCA I and II) . The compound features a 3-fluoro substituent on the benzamide ring and a 4-methanesulfonylphenyl moiety on the oxadiazole, a structural combination that directly impacts its enzymatic potency and selectivity profile when compared to other analogs within the same series .

Critical Selection Factors for 3-fluoro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886909-81-5) Over In-Class Analogs


Generic substitution within this series of N-substituted sulfonyl amides fails because the specific aryl substitutions on both the benzamide and oxadiazole rings dictate precise binding modes and multi-target inhibition profiles . The study by Güleç et al. (2022) demonstrated that subtle changes in these substituents yield dramatic variations in inhibitory constants (KI) against AChE, hCA I, and hCA II, as well as cytotoxicity profiles . For instance, compounds within the series showed KI values for hCA II ranging from 9.33 to 120.80 nM . Therefore, selecting a specific analog like 886909-81-5 is not a generic procurement decision; it represents a choice for a precisely characterized performance vector that differs significantly from its closest structural relatives, as detailed quantitatively below .

Quantified Differentiation Evidence for 3-fluoro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide


Comparative AChE Inhibition Potency Against In-Series Baseline

This compound (as one of the derivatives 6a-j) demonstrates potent acetylcholinesterase (AChE) inhibition. Its potency must be contextualized against the observed range for the entire series, where KI values varied from 23.11 to 52.49 nM . This clear quantitative variance driven by substitution patterns means a user's procurement choice has a direct, measurable impact on the expected enzymatic inhibitory activity, differentiating it from the simple procurement of any other randomly selected analog from this compound class .

Acetylcholinesterase Inhibition Alzheimer's Disease Enzyme Kinetics

Multi-target Inhibition Profile: hCA I and hCA II Activity Ranges

The compound contributes to a multi-target inhibition profile against human carbonic anhydrase isoforms, a key differentiator from agents that solely target AChE. Within the series, KI values were 18.66–59.62 nM for hCA I and 9.33–120.80 nM for hCA II . The significant variance, particularly for hCA II, means that generic sourcing of any compound from this class would result in unpredictable and potentially suboptimal CA inhibition, whereas this specific compound's performance is quantified within these known boundaries .

Carbonic Anhydrase Inhibition hCA I hCA II Multi-target Drug Design

Differential Cytotoxicity Profile in Neuroblastoma Cells

Cytotoxic effects were evaluated on the neuroblastoma SH-SY5Y cell line, with certain compounds in the series (6a, 6d, and 6h) identified as having favorable profiles . The specific cytotoxic threshold for this compound, relative to its enzymatic potency, provides a critical therapeutic window parameter. This contrasts with other in-class analogs that may exhibit higher cytotoxicity, a distinction that is crucial for lead selection and cannot be assumed based on chemical similarity alone .

Cytotoxicity SH-SY5Y Neurodegeneration Selectivity Screen

Target Application Scenarios for 3-fluoro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide


Focused SAR Studies on Oxadiazole-Based Multi-Target Inhibitors

This compound serves as a critical probe in structure-activity relationship (SAR) studies aimed at optimizing multi-target inhibitors for neurodegenerative diseases. The quantified variance in KI values across the series for AChE, hCA I, and hCA II allows researchers to use this specific regioisomer (with its 3-fluoro substitution) to systematically map how electronic and steric effects modulate binding at three distinct biological targets simultaneously.

Validation of In Silico Docking Predictions for Binding Mode Analysis

The previously published molecular docking studies on closely related analogs (6a, 6d, and 6h) with AChE and hCA II provide a validated computational model. Procuring this specific compound enables researchers to experimentally test and refine these in silico predictions, correlating its unique 3-fluoro motif and methanesulfonyl orientation with predicted binding poses, thereby strengthening computational drug design workflows.

Comparative Selectivity Profiling in Neurodegeneration Models

Given its defined multi-target enzyme inhibition profile and the contextual cytotoxicity data on SH-SY5Y cells , this compound is an ideal candidate for comparative biological evaluation against single-target clinical candidates like tacrine or acetazolamide. Researchers can investigate its distinct pharmacological fingerprint in cellular models of Alzheimer's disease, aiming to correlate its polypharmacology with potentially differentiated effects on disease phenotypes.

Supply of a Defined Chemical Starting Point for Bespoke Library Synthesis

For medicinal chemistry programs, a reliable source of this specific compound is a prerequisite for generating a novel library of derivatives. Its synthesis, as described for the 6a-j series , is the starting point for creating new intellectual property. The procurement of this pure building block enables the exploration of uncharted chemical space around the 1,3,4-oxadiazole core while anchoring new designs to a biologically validated scaffold with known, quantifiable activities.

Quote Request

Request a Quote for 3-fluoro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.